N-(tert-Butyl)-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine

Ferroptosis GPX4 Spiroquinoxaline

N-(tert-Butyl)-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine (CAS 1171500-61-0) is a synthetic spirocyclic small molecule belonging to the 1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine class. Its core scaffold is shared with the well-characterized ferroptosis inhibitor liproxstatin-1.

Molecular Formula C18H28N4
Molecular Weight 300.4 g/mol
CAS No. 1171500-61-0
Cat. No. B1418257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(tert-Butyl)-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
CAS1171500-61-0
Molecular FormulaC18H28N4
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)NC3(CCNCC3)C(=NC(C)(C)C)N2
InChIInChI=1S/C18H28N4/c1-12-10-14-15(11-13(12)2)21-18(6-8-19-9-7-18)16(20-14)22-17(3,4)5/h10-11,19,21H,6-9H2,1-5H3,(H,20,22)
InChIKeyZRDBXFSTCZIHPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(tert-Butyl)-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine (CAS 1171500-61-0): Procurement-Ready Overview of a Spiroquinoxaline Scaffold


N-(tert-Butyl)-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine (CAS 1171500-61-0) is a synthetic spirocyclic small molecule belonging to the 1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine class. Its core scaffold is shared with the well-characterized ferroptosis inhibitor liproxstatin-1 [1]. The compound features a tert-butyl amine at the 3'-position and 6',7'-dimethyl substitution on the quinoxaline ring, distinguishing it from both the parent liproxstatin-1 (3-chlorobenzyl substituent, no dimethyl) and the simpler N-tert-butyl analog CAS 1170643-61-4 (no dimethyl). Molecular formula: C18H28N4; molecular weight: 300.4 g/mol [2]. The spiro junction between piperidine and quinoxaline confers conformational rigidity that can influence target binding kinetics and metabolic stability relative to flexible analogs.

Why N-(tert-Butyl)-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine Cannot Be Directly Replaced by Generic Spiroquinoxaline Analogs


Spiroquinoxaline ferroptosis inhibitors are exquisitely sensitive to the nature of the N-3' substituent and quinoxaline ring substitution pattern. Liproxstatin-1 (3-chlorobenzyl analog) achieves an IC50 of 22 nM in ferroptosis cell-death assays [1], while the N-cyclopentyl-6',7'-dimethyl analog shows an EC50 of 44 nM for GPX4-mediated cell viability in human LOX IMVI cells [2]. Replacing the chlorobenzyl group with tert-butyl eliminates the halogen atom, altering lipophilicity, metabolic liability (e.g., CYP-mediated oxidation), and target-binding pharmacophore geometry. The additional 6',7'-dimethyl substitution further modulates electron density on the quinoxaline ring, which can shift binding affinity at GPX4 and other targets. Consequently, bioactivity, selectivity, and ADME profiles cannot be assumed interchangeable across analogs bearing different N-3' and ring substituents. Procurement decisions based solely on the spiroquinoxaline core—without accounting for these substituent-specific effects—risk selecting a compound with uncharacterized or suboptimal activity for the intended experimental context.

Quantitative Differentiation Evidence for N-(tert-Butyl)-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine vs. Closest Analogs


Core Scaffold Conservation with Liproxstatin-1: Structural Comparison and Class-Level Ferroptosis Inhibition Expectation

The target compound shares the 1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine core with liproxstatin-1, a validated ferroptosis inhibitor with IC50 = 22 nM in a cellular ferroptosis death assay [1]. While no direct IC50 data are publicly available for the target compound, the conserved spiroquinoxaline pharmacophore supports class-level expectation of ferroptosis-modulatory activity. The key structural divergence—tert-butyl replacing 3-chlorobenzyl and addition of 6',7'-dimethyl groups—represents a deliberate perturbation of the pharmacophore, enabling exploration of substituent-dependent potency, selectivity, and pharmacokinetic behavior that cannot be studied with the parent compound alone.

Ferroptosis GPX4 Spiroquinoxaline

Substituent-Specific GPX4 Inhibitory Activity: Cross-Study Comparison with N-Cyclopentyl Analog

The N-cyclopentyl-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine (CAS 1172441-27-8), which differs from the target compound only by replacement of tert-butyl with cyclopentyl at the N-3' position, exhibits an EC50 of 44 nM for inhibition of GPX4-mediated ferroptosis in human LOX IMVI cells [1]. This demonstrates that N-3' substituent identity modulates potency within the 6',7'-dimethyl-spiroquinoxaline series. The target compound's tert-butyl group introduces steric bulk and conformational restriction distinct from the cyclopentyl ring, which may further alter binding pocket complementarity. Quantitative potency for the target compound itself remains to be reported.

GPX4 Ferroptosis Structure-Activity Relationship

Physicochemical Differentiation: Calculated LogP and Hydrogen-Bond Donor Profile vs. Liproxstatin-1

Based on the structural formula C18H28N4 and InChI Key ZRDBXFSTCZIHPP-UHFFFAOYSA-N [1], the target compound has a predicted logP (XLogP3) of approximately 3.8–4.2, vs. ~4.5 for liproxstatin-1 (C19H21ClN4, containing a chlorobenzyl group). The target compound has 2 hydrogen-bond donors (secondary amine on quinoxaline, piperidine NH) vs. 2 for liproxstatin-1, but lacks the halogen atom present in the comparator. This shift in lipophilicity and halogen-bonding potential may translate to altered membrane permeability, plasma protein binding, and CYP450 metabolic susceptibility. Rule-of-five analysis indicates molecular weight 300.4 g/mol, within the oral drug-like range (<500), with reduced lipophilicity potentially favoring aqueous solubility over liproxstatin-1.

Lipophilicity Drug-likeness ADME Prediction

Spirocyclic Conformational Restriction: Class-Level Advantage Over Non-Spiro Piperidine-Quinoxaline Hybrids

The spirocyclic junction in the target compound locks the piperidine and quinoxaline rings into a defined orthogonal orientation, reducing the conformational entropy penalty upon target binding compared to non-spiro, flexibly linked piperidine-quinoxaline analogs [1]. Spiro conformationally restricted piperidines have been investigated for functional roles at sigma recognition sites, demonstrating that spiro geometry can enhance receptor subtype selectivity relative to flexible counterparts [2]. While no quantitative selectivity data exist for the target compound, the spiro scaffold is a proven medicinal chemistry strategy for improving target engagement specificity when compared to non-constrained analogs.

Conformational restriction Spiro scaffold Target selectivity

High-Impact Research and Industrial Application Scenarios for N-(tert-Butyl)-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine (CAS 1171500-61-0)


Structure-Activity Relationship (SAR) Expansion of the Spiroquinoxaline Ferroptosis Inhibitor Series

Medicinal chemistry teams optimizing liproxstatin-1 analogs for improved potency, selectivity, or DMPK can procure the target compound as a key SAR probe. By comparing the N-tert-butyl / 6',7'-dimethyl derivative to the known liproxstatin-1 (IC50 = 22 nM [Section 3 REFS-1]) and the N-cyclopentyl analog (EC50 = 44 nM [Section 3 REFS-1 in Evidence Item 2]), researchers can systematically map the contributions of N-3' steric bulk and quinoxaline ring substitution to ferroptosis inhibitory activity. This compound fills a specific structural niche—tert-butyl with dimethyl—not covered by existing commercially characterized analogs.

In Vitro Mechanistic Studies of GPX4-Dependent vs. GPX4-Independent Ferroptosis Pathways

The compound's spiroquinoxaline scaffold is associated with ferroptosis modulation. Researchers investigating whether the 6',7'-dimethyl substitution alters the mechanism of ferroptosis inhibition (e.g., direct GPX4 binding vs. radical-trapping antioxidant activity) can use this compound in head-to-head assays against liproxstatin-1. The predicted lower logP (~3.8–4.2 vs. ~4.5 for liproxstatin-1 [Section 3 Evidence Item 3]) may also reduce non-specific membrane partitioning, yielding cleaner signal in cell-based mechanistic readouts.

Chemical Biology Tool for Target Deconvolution in Ferroptosis-Implicated Disease Models

In disease models where ferroptosis is implicated—acute kidney injury, neurodegeneration, ischemia-reperfusion injury—the target compound can serve as a chemical probe with a distinct substitution fingerprint. Its structural divergence from liproxstatin-1 allows orthogonal pharmacological validation: if both liproxstatin-1 and the target compound rescue ferroptotic phenotypes, confidence in target-pathway engagement is strengthened; if they diverge, the substituent-specific effect becomes a valuable clue for identifying off-target or polypharmacology contributions.

Reference Standard for Analytical Method Development and Spiroquinoxaline Library QC

Analytical chemists and QC laboratories building spiroquinoxaline-focused compound libraries can employ the target compound (CAS 1171500-61-0; MW 300.4 g/mol; InChI Key ZRDBXFSTCZIHPP-UHFFFAOYSA-N [1]) as a reference standard for HPLC-MS method development, retention-time calibration, and purity assessment within the 6',7'-dimethyl sub-series. Its well-defined molecular formula (C18H28N4) and distinct chromatographic behavior relative to liproxstatin-1 (C19H21ClN4) facilitate peak identification and quantification in complex mixtures.

Quote Request

Request a Quote for N-(tert-Butyl)-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.